Phe-Arg-Arg-Gly

Description

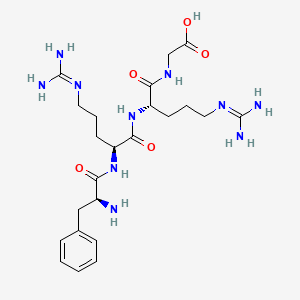

Properties

Molecular Formula |

C23H38N10O5 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C23H38N10O5/c24-15(12-14-6-2-1-3-7-14)19(36)32-17(9-5-11-30-23(27)28)21(38)33-16(8-4-10-29-22(25)26)20(37)31-13-18(34)35/h1-3,6-7,15-17H,4-5,8-13,24H2,(H,31,37)(H,32,36)(H,33,38)(H,34,35)(H4,25,26,29)(H4,27,28,30)/t15-,16-,17-/m0/s1 |

InChI Key |

RNZLMFKPAJWWPY-ULQDDVLXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Phe-Arg-Arg-Gly (FRRG) Peptide Sequence: A Cathepsin B-Cleavable Linker for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide sequence Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly or FRRG) has emerged as a critical component in the design of targeted cancer therapeutics. Its primary function lies in its specific recognition and cleavage by Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in a wide range of tumor cells and the tumor microenvironment. This property makes the FRRG sequence an ideal candidate for use as a cleavable linker in prodrug design, particularly for potent cytotoxic agents such as doxorubicin (DOX). By incorporating the FRRG linker, doxorubicin can be rendered inactive while in circulation, minimizing systemic toxicity. Upon accumulation in the tumor tissue, facilitated by the enhanced permeability and retention (EPR) effect, the FRRG linker is cleaved by the abundant Cathepsin B, leading to the localized release of active doxorubicin and targeted cancer cell death. This guide provides a comprehensive overview of the function of the FRRG peptide sequence, with a focus on its application in FRRG-doxorubicin (FRRG-DOX) prodrugs and nanoparticles. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to serve as a valuable resource for professionals in the field of oncology drug development.

Core Function of the this compound Sequence: A Substrate for Cathepsin B

The principal function of the this compound peptide sequence is to act as a specific substrate for the endopeptidase activity of Cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease that plays a significant role in various physiological processes, including protein turnover. However, its expression and activity are often upregulated in malignant tumors, where it is involved in tumor progression, invasion, and metastasis.[1]

The specificity of the FRRG sequence for Cathepsin B allows for the design of prodrugs that are selectively activated within the tumor microenvironment. In the context of a FRRG-doxorubicin conjugate, the peptide linker maintains the doxorubicin in an inactive state, thereby reducing its toxicity to healthy tissues during systemic circulation. Once the conjugate reaches the tumor site, the high concentration of Cathepsin B cleaves the peptide bond within the FRRG sequence, liberating the active doxorubicin to exert its cytotoxic effects on the cancer cells.[1][2]

Quantitative Data on FRRG-Doxorubicin Nanoparticles

The formulation of FRRG-doxorubicin conjugates into nanoparticles can further enhance their therapeutic efficacy by improving their pharmacokinetic profile and tumor accumulation. Here, we summarize key quantitative data from studies on FRRG-DOX nanoparticles.

| Parameter | Value | Cell Line/Model | Reference |

| Nanoparticle Size | |||

| Average Diameter | 213 nm | - | [1] |

| In Vivo Antitumor Efficacy | |||

| Tumor Growth Inhibition | Significant delay compared to saline and free DOX | HT-29 human colon adenocarcinoma tumor-bearing mice |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of FRRG-doxorubicin conjugates and nanoparticles.

Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of the FRRG peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for Arg):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the activation mixture to the resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids (Arg and Phe) in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Conjugation of FRRG Peptide to Doxorubicin

This protocol outlines the conjugation of the synthesized FRRG peptide to doxorubicin via an amide bond.

Materials:

-

This compound peptide

-

Doxorubicin hydrochloride

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dialysis tubing (MWCO 1 kDa)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Activation of Doxorubicin: Dissolve doxorubicin hydrochloride in DMSO. Add EDC (1.5 eq) and NHS (1.5 eq) to the solution and stir at room temperature for 4 hours to activate the carboxyl group.

-

Conjugation Reaction:

-

Dissolve the FRRG peptide in DMSO.

-

Add the peptide solution to the activated doxorubicin solution.

-

Add TEA to adjust the pH to ~8.0.

-

Stir the reaction mixture at room temperature overnight in the dark.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tubing.

-

Dialyze against PBS at 4°C for 48 hours with frequent buffer changes to remove unreacted reagents.

-

Lyophilize the purified FRRG-doxorubicin conjugate.

-

-

Characterization: Confirm the successful conjugation using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Formulation and Characterization of FRRG-DOX Nanoparticles

This protocol describes the self-assembly method for forming FRRG-DOX nanoparticles.

Materials:

-

FRRG-doxorubicin conjugate

-

Aqueous solution (e.g., deionized water or PBS)

Procedure:

-

Nanoparticle Formation:

-

Dissolve the lyophilized FRRG-DOX conjugate in an aqueous solution to a desired concentration.

-

The nanoparticles will self-assemble due to the amphiphilic nature of the conjugate.

-

-

Characterization:

-

Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Morphology: Visualize the nanoparticle morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

-

In Vitro Cathepsin B Cleavage Assay

This fluorometric assay determines the susceptibility of the FRRG-DOX conjugate to cleavage by Cathepsin B.

Materials:

-

FRRG-doxorubicin conjugate

-

Recombinant human Cathepsin B

-

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorometer and 96-well black plates

Procedure:

-

Assay Setup:

-

Prepare solutions of the FRRG-DOX conjugate in the assay buffer at various concentrations.

-

Prepare a solution of active Cathepsin B in the assay buffer.

-

-

Enzymatic Reaction:

-

Add the FRRG-DOX solution to the wells of a 96-well plate.

-

Initiate the reaction by adding the Cathepsin B solution to the wells.

-

Include control wells with the conjugate alone (no enzyme) and enzyme alone (no conjugate).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for doxorubicin (e.g., excitation ~480 nm, emission ~590 nm).

-

Monitor the increase in fluorescence over time, which corresponds to the release of doxorubicin upon cleavage of the FRRG linker.

-

-

Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the cytotoxicity of the FRRG-DOX conjugate against cancer cells.

Materials:

-

Cathepsin B-overexpressing cancer cell line (e.g., HT-29)

-

Low Cathepsin B-expressing cell line (as a control)

-

Cell culture medium and supplements

-

FRRG-doxorubicin conjugate

-

Free doxorubicin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of the FRRG-DOX conjugate and free doxorubicin in the cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test compounds.

-

Include untreated cells as a control.

-

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition:

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy Study

This protocol describes a xenograft mouse model to evaluate the antitumor efficacy of FRRG-DOX nanoparticles.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cathepsin B-overexpressing cancer cell line (e.g., HT-29)

-

FRRG-DOX nanoparticles

-

Free doxorubicin

-

Saline solution (control)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Animal Grouping and Treatment:

-

Randomly divide the mice into treatment groups (e.g., saline control, free doxorubicin, FRRG-DOX nanoparticles).

-

Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.

-

-

Monitoring:

-

Measure the tumor volume using calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

-

Endpoint:

-

Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

-

Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the antitumor effect.

Signaling Pathways and Experimental Workflows

Mechanism of Action: From Prodrug to Apoptosis

The following diagram illustrates the proposed mechanism of action for an FRRG-doxorubicin prodrug, from its systemic administration to the induction of apoptosis in a cancer cell.

Caption: Mechanism of FRRG-DOX prodrug activation and apoptosis induction.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines the general workflow for evaluating the efficacy of an FRRG-based therapeutic agent.

Caption: General workflow for FRRG-based therapeutic efficacy evaluation.

Conclusion

The this compound peptide sequence serves as a highly effective and specific linker for the targeted delivery of cytotoxic agents to Cathepsin B-overexpressing tumors. The development of FRRG-doxorubicin prodrugs and nanoparticles represents a promising strategy to enhance the therapeutic index of doxorubicin by reducing systemic toxicity and increasing its concentration at the tumor site. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this exciting area of oncology. Continued exploration of FRRG-based drug delivery systems holds the potential to yield novel and more effective cancer therapies.

References

The Biological Activity of Phe-Arg-Arg-Gly (FRRG): A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological activity and applications of the tetrapeptide Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly or FRRG). The primary role of FRRG in a biological context is as a highly specific and efficient substrate for the lysosomal cysteine protease, Cathepsin B. This property has been extensively leveraged in the design of prodrugs for targeted cancer therapy.

Core Biological Activity: Cathepsin B-Mediated Cleavage

The tetrapeptide FRRG is recognized and cleaved by Cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment and within cancer cells. This cleavage is most efficient in the acidic conditions characteristic of endosomes and lysosomes (pH 4.5-6.5), where Cathepsin B is most active. The specificity of this interaction allows for the targeted release of conjugated therapeutic agents within cancer cells, minimizing off-target toxicity.

While the FRRG peptide itself is not known to possess intrinsic cytotoxic or signaling activity, its biological significance lies in its role as a cleavable linker. When conjugated to a cytotoxic drug, such as doxorubicin (DOX), the resulting FRRG-drug conjugate remains largely inactive in systemic circulation. Upon accumulation in tumor tissue, cellular uptake, and trafficking to the lysosome, Cathepsin B cleaves the peptide, liberating the active drug to exert its therapeutic effect.

Mechanism of Action of FRRG-Containing Prodrugs

The mechanism of action for a typical FRRG-drug conjugate can be summarized as follows:

-

Systemic Administration & Tumor Accumulation: The FRRG-drug conjugate, often formulated as a nanoparticle, is administered systemically. It preferentially accumulates in tumor tissue through the enhanced permeability and retention (EPR) effect.

-

Cellular Uptake: The conjugate is internalized by cancer cells via endocytosis.

-

Lysosomal Trafficking: The endosome containing the conjugate matures into a lysosome, where the internal environment is acidic.

-

Enzymatic Cleavage: In the lysosome, overexpressed and active Cathepsin B recognizes and cleaves the FRRG peptide linker.

-

Drug Release & Action: The cleavage releases the active cytotoxic drug, which can then act on its intracellular target (e.g., intercalating with DNA in the case of doxorubicin), leading to cancer cell death.

Caption: Mechanism of action for an FRRG-drug conjugate.

Quantitative Data

While the high efficiency of FRRG as a Cathepsin B substrate is well-documented, specific kinetic parameters (Km, kcat) for the peptide alone are not consistently reported in publicly available literature. The quantitative assessment of FRRG's performance is typically conducted in the context of its conjugation to a reporter molecule or a drug.

Cytotoxicity of FRRG-Drug Conjugates

The cytotoxicity of FRRG-drug conjugates is a key measure of their therapeutic potential. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the conjugate required to inhibit the growth of 50% of a cancer cell population. The IC50 value is highly dependent on the specific drug conjugated to FRRG and the cancer cell line being tested.

Table 1: Illustrative Cytotoxicity Data for a Generic FRRG-Doxorubicin (DOX) Conjugate

| Cell Line | Cathepsin B Expression | Compound | IC50 (µM) |

| HT-29 (Colon Cancer) | High | FRRG-DOX | 0.5 - 5.0 |

| Free DOX | 0.1 - 1.0 | ||

| MCF-7 (Breast Cancer) | Moderate | FRRG-DOX | 1.0 - 10.0 |

| Free DOX | 0.2 - 2.0 | ||

| Normal Fibroblasts | Low | FRRG-DOX | > 50 |

| Free DOX | 0.5 - 5.0 |

Note: These are representative values and the actual IC50 will vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of FRRG and its conjugates.

Solid-Phase Synthesis of this compound

Objective: To synthesize the FRRG tetrapeptide using Fmoc/tBu-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

Coupling reagents: HBTU, HOBt, or HATU

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Coupling (for each amino acid in the sequence: Arg, Arg, Phe):

-

Dissolve the Fmoc-protected amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Wash the resin as described in step 2.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Phe-OH), perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

-

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the FRRG peptide (or an FRRG-conjugate) to cleavage by Cathepsin B.

Materials:

-

Recombinant human Cathepsin B

-

Assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

FRRG-fluorophore/quencher substrate (e.g., FRRG-AMC) or FRRG-drug conjugate

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Enzyme Activation: Activate the recombinant Cathepsin B by incubating it in the assay buffer for 15-30 minutes at 37°C.

-

Substrate Preparation: Prepare a stock solution of the FRRG substrate in DMSO and dilute it to the desired final concentration in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the assay buffer.

-

Add 25 µL of the activated Cathepsin B solution to the test wells. Add 25 µL of assay buffer to the negative control wells.

-

To initiate the reaction, add 25 µL of the FRRG substrate solution to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes). The excitation and emission wavelengths will depend on the fluorophore used (e.g., Ex/Em = 360/460 nm for AMC).

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the fluorescence intensity versus time for each concentration of the substrate.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

If determining kinetic parameters, repeat the assay with varying substrate concentrations and fit the V₀ values to the Michaelis-Menten equation to calculate Km and Vmax.

-

Caption: Experimental workflow for a Cathepsin B cleavage assay.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxicity of an FRRG-drug conjugate on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

FRRG-drug conjugate and free drug for comparison

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear cell culture plate

-

Microplate reader (absorbance)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the FRRG-drug conjugate and the free drug in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Caption: Workflow for an MTT cytotoxicity assay.

Cellular Uptake Analysis

Objective: To quantify and visualize the internalization of fluorescently labeled FRRG-conjugates into cancer cells.

A. Flow Cytometry (Quantitative)

Materials:

-

Fluorescently labeled FRRG-conjugate (e.g., FRRG-DOX, which is naturally fluorescent, or FRRG-FITC)

-

Cancer cells

-

6-well plates

-

PBS, Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with the fluorescently labeled FRRG-conjugate at the desired concentration for various time points (e.g., 1, 4, 24 hours).

-

Cell Harvesting:

-

Wash the cells twice with cold PBS to remove non-internalized conjugate.

-

Trypsinize the cells, and then add complete medium to neutralize the trypsin.

-

Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, exciting with the appropriate laser and detecting in the corresponding emission channel (e.g., 488 nm laser for DOX or FITC).

-

Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

-

-

Data Analysis: Compare the MFI of treated cells to that of untreated control cells to quantify the extent of cellular uptake.

B. Confocal Microscopy (Qualitative/Visualization)

Materials:

-

Fluorescently labeled FRRG-conjugate

-

Cancer cells

-

Glass-bottom dishes or chamber slides

-

Lysosomal stain (e.g., LysoTracker Green)

-

Nuclear stain (e.g., DAPI)

-

Paraformaldehyde (PFA) for fixing

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Treatment: Treat cells with the fluorescently labeled FRRG-conjugate for the desired time.

-

Staining (for co-localization):

-

In the last 30-60 minutes of incubation, add a lysosomal stain (if the conjugate's fluorophore is not in the same channel).

-

Wash cells with PBS.

-

-

Fixing and Mounting:

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash with PBS.

-

Add a nuclear stain like DAPI for 5 minutes.

-

Wash with PBS and add mounting medium.

-

-

Imaging: Visualize the cells using a confocal microscope. Acquire images in separate channels for the FRRG-conjugate, lysosome, and nucleus.

-

Analysis: Merge the images to observe the subcellular localization of the FRRG-conjugate, for instance, its co-localization with lysosomes.

Caption: Workflows for cellular uptake analysis.

Signaling Pathways

There is currently no substantial evidence to suggest that the this compound peptide sequence itself directly activates or inhibits specific intracellular signaling pathways. Its biological function is that of a passive linker designed to be cleaved. The significant signaling events observed following the administration of FRRG-drug conjugates are attributable to the released active drug. For example, in the case of FRRG-DOX, the observed apoptosis and cell cycle arrest are consequences of doxorubicin-induced DNA damage and topoisomerase II inhibition. Therefore, any investigation into the signaling pathways modulated by an FRRG-based therapeutic should focus on the known mechanisms of the conjugated payload.

The Core Mechanism of Action of Phe-Arg-Arg-Gly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly or FRRG) has emerged as a critical component in the design of targeted therapeutics, particularly in the realm of oncology. Its primary mechanism of action is not one of direct pharmacological activity, but rather as a highly specific, cleavable linker in prodrug design. This guide provides an in-depth examination of the core mechanism of FRRG, focusing on its interaction with its target enzyme, the experimental protocols used to characterize this interaction, and its application in drug delivery systems.

The strategic advantage of incorporating the FRRG sequence into a therapeutic agent lies in its selective cleavage by cathepsin B, a lysosomal cysteine protease.[1] Cathepsin B is frequently overexpressed in the tumor microenvironment and within cancer cells, making it an attractive target for tumor-specific prodrug activation.[2][3] By linking a potent cytotoxic agent to a carrier molecule via the FRRG peptide, the drug remains inactive in systemic circulation, minimizing off-target toxicity. Upon reaching the tumor tissue and subsequent internalization into cancer cells, the high concentration of cathepsin B efficiently cleaves the FRRG linker, releasing the active drug precisely at the site of action.[1][4]

The FRRG Mechanism of Action: Enzymatic Cleavage by Cathepsin B

The central mechanism of action of the FRRG peptide in prodrugs is its function as a substrate for the endopeptidase activity of cathepsin B. This process is highly dependent on the acidic environment of the lysosome, where cathepsin B is most active (optimally at pH 5.0-6.0).

The cleavage of the FRRG linker by cathepsin B is a hydrolytic reaction that breaks the peptide bond, typically C-terminal to the arginine residues. The specificity of cathepsin B for substrates containing basic amino acids, such as arginine, at the P1 and P2 positions (relative to the scissile bond) makes the Arg-Arg motif within the FRRG sequence an ideal recognition site.

Signaling Pathway for FRRG-Containing Prodrugs

The activation of an FRRG-linked prodrug follows a distinct intracellular pathway. This can be visualized as a targeted delivery and release mechanism.

References

- 1. Carrier-free nanoparticles of cathepsin B-cleavable peptide-conjugated doxorubicin prodrug for cancer targeting therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Peptide-Based Strategies for Targeted Tumor Treatment and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The FRRG Peptide: A Cathepsin B-Cleavable Linker for Targeted Drug Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tetrapeptide FRRG (Phenylalanine-Arginine-Arginine-Glycine) has emerged as a critical component in the design of sophisticated drug delivery systems, particularly in the realm of oncology. Its significance lies in its high specificity as a substrate for cathepsin B, a lysosomal cysteine protease frequently overexpressed in the tumor microenvironment. This targeted cleavage allows for the conditional release of conjugated therapeutic agents directly within cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the discovery, significance, and application of the FRRG peptide, with a focus on its use in the development of carrier-free prodrug nanoparticles. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to support researchers and drug development professionals in this field.

Discovery and Significance

The discovery of the FRRG peptide's utility is rooted in the extensive research into the substrate specificity of cathepsin B. Early studies identified that cathepsin B preferentially cleaves peptide bonds C-terminal to arginine residues, with specificity being influenced by amino acids at adjacent positions. The FRRG sequence was identified as a highly efficient substrate for cathepsin B, leading to its exploration as a cleavable linker in prodrug design.

The primary significance of the FRRG peptide lies in its ability to confer tumor-specific activation to cytotoxic drugs. By conjugating a potent drug, such as doxorubicin (DOX), to the FRRG peptide, a prodrug is created (FRRG-DOX) that is relatively inert in healthy tissues where cathepsin B expression is low.[1] However, upon reaching the tumor microenvironment, which is rich in cathepsin B, the FRRG linker is cleaved, releasing the active drug in close proximity to its target cancer cells.[1][2] This targeted release mechanism is a cornerstone of its therapeutic potential, aiming to improve the therapeutic index of highly toxic chemotherapeutic agents.

The FRRG-Doxorubicin (FRRG-DOX) Prodrug Nanoparticle System

A significant advancement in the application of the FRRG peptide has been the development of carrier-free prodrug nanoparticles.[1][3] In this system, the FRRG-DOX conjugate is designed to self-assemble into stable nanoparticles in aqueous conditions, typically with an average diameter of around 200-300 nm. This self-assembly is driven by the physicochemical properties of the conjugate.

These nanoparticles can be further stabilized by surface coating with biocompatible polymers, such as Pluronic F68, to create formulations like F68-FDOX. This stabilization enhances the nanoparticle's stability in circulation and can reduce non-specific interactions. The nanoparticle formulation offers several advantages:

-

High Drug Loading: As a carrier-free system, the drug constitutes a significant portion of the nanoparticle's mass, leading to a high drug loading capacity (>50%).

-

Enhanced Permeability and Retention (EPR) Effect: The nanoparticle size allows for passive accumulation in tumor tissues through the EPR effect, a phenomenon where nanoparticles preferentially accumulate in tumors due to their leaky vasculature and poor lymphatic drainage.

-

Reduced Premature Drug Release: The covalent conjugation of DOX to the FRRG peptide within the nanoparticle structure minimizes premature drug leakage during circulation.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of FRRG-DOX and its formulations has been evaluated in various cancer cell lines and compared to free doxorubicin. The half-maximal inhibitory concentration (IC50) values demonstrate the cancer-cell-specific cytotoxicity of the FRRG-based prodrugs.

| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Citation |

| HT29 (Colon) | F68-FDOX | 10.62 | 48 | |

| MDA-MB231 (Breast) | F68-FDOX | 8.23 | 48 | |

| KPC960 (Pancreatic) | F68-FDOX | 10.86 | 48 | |

| H9C2 (Cardiomyocytes) | F68-FDOX | > 200 | 48 | |

| HT29 (Colon) | Doxorubicin | Similar to cancer cells | 48 | |

| H9C2 (Cardiomyocytes) | Doxorubicin | Similar to cancer cells | 48 |

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in xenograft animal models have demonstrated the superior anti-tumor efficacy of FRRG-DOX nanoparticle formulations compared to free doxorubicin.

| Tumor Model | Treatment Group | Dosage (mg/kg DOX equivalent) | Tumor Volume (mm³) - Day 9 | P-value vs. Saline | Citation |

| HT29 Colon Cancer | Saline | - | 608.65 ± 210.67 | - | |

| HT29 Colon Cancer | Doxorubicin | 4 | 478.75 ± 49.87 | < 0.01 | |

| HT29 Colon Cancer | FRRG-DOX | 4 | 347.29 ± 107.48 | < 0.01 | |

| HT29 Colon Cancer | F68-FDOX | 4 | 137.67 ± 21.61 | < 0.001 |

Pharmacokinetic Parameters

Pharmacokinetic studies have shown that nanoparticle formulations of FRRG-DOX exhibit a significantly longer plasma half-life compared to free doxorubicin, which contributes to their enhanced tumor accumulation.

| Compound | Half-life (t½) (hours) | Citation |

| Doxorubicin | ~0.5 - 1 | |

| FRRG-DOX NPs | ~4 - 8 | |

| F68-FDOX NPs | ~12 - 24 |

Note: The half-life values for Doxorubicin and FRRG-DOX NPs are approximate ranges based on typical nanoparticle pharmacokinetic profiles and are provided for comparative purposes. The F68-FDOX NP half-life is specifically cited.

Experimental Protocols

Solid-Phase Synthesis of FRRG Peptide

Principle: The FRRG peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is assembled on a solid support resin, with each amino acid added sequentially.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

Coupling agents: HBTU, HOBt

-

Activator base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

-

Ether for precipitation

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from Glycine. Wash the resin thoroughly with DMF and DCM.

-

Coupling of the First Arginine: Dissolve Fmoc-Arg(Pbf)-OH, HBTU, and HOBt in DMF. Add DIPEA to activate the amino acid. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for the second Arginine and then for Phenylalanine.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the FRRG peptide using mass spectrometry and analytical RP-HPLC.

Synthesis of FRRG-Doxorubicin Conjugate

Principle: The FRRG peptide is conjugated to doxorubicin via an amide bond formation between the C-terminal carboxyl group of the peptide and the primary amine group of doxorubicin.

Materials:

-

Purified FRRG peptide

-

Doxorubicin hydrochloride (DOX·HCl)

-

Coupling agent: HATU

-

Base: DIPEA

-

Solvent: Anhydrous DMF

-

Purification system: Sep-Pak C18 column chromatography or RP-HPLC

Protocol:

-

Dissolution: Dissolve the FRRG peptide, DOX·HCl, and HATU in anhydrous DMF.

-

Activation and Coupling: Add DIPEA to the solution to neutralize the DOX·HCl and activate the coupling reaction. Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitoring: Monitor the reaction progress by RP-HPLC.

-

Purification: Upon completion, purify the FRRG-DOX conjugate using Sep-Pak C18 column chromatography or preparative RP-HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure of the FRRG-DOX conjugate by mass spectrometry and NMR spectroscopy.

Preparation of FRRG-DOX Nanoparticles (F68-FDOX)

Principle: FRRG-DOX nanoparticles are formed by self-assembly in an aqueous solution and then stabilized by the addition of Pluronic F68.

Materials:

-

Purified FRRG-DOX conjugate

-

Pluronic F68

-

Distilled water

Protocol:

-

FRRG-DOX Solution: Prepare a stock solution of the FRRG-DOX conjugate in a suitable solvent (e.g., DMSO) and then dilute it with distilled water to induce nanoparticle formation.

-

Pluronic F68 Solution: Prepare a separate aqueous solution of Pluronic F68.

-

Stabilization: While stirring, add the FRRG-DOX nanoparticle suspension to the Pluronic F68 solution. The Pluronic F68 will coat the surface of the nanoparticles, stabilizing them.

-

Characterization: Characterize the size, zeta potential, and morphology of the resulting F68-FDOX nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HT29, MDA-MB231) and a normal cell line (e.g., H9C2)

-

Cell culture medium and supplements

-

FRRG-DOX or F68-FDOX nanoparticles and free Doxorubicin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compounds (F68-FDOX, free DOX) and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

Principle: To evaluate the in vivo anti-tumor efficacy, human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human cancer cells (e.g., HT29)

-

FRRG-DOX or F68-FDOX nanoparticles and free Doxorubicin

-

Saline solution (for control and vehicle)

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., saline, free DOX, FRRG-DOX, F68-FDOX). Administer the treatments intravenously at a specified dose and schedule (e.g., 4 mg/kg every 3 days).

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of F68-FDOX nanoparticles.

Experimental Workflow: Synthesis and Formulation

References

- 1. Carrier-free nanoparticles of cathepsin B-cleavable peptide-conjugated doxorubicin prodrug for cancer targeting therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical development of carrier-free prodrug nanoparticles for enhanced antitumor therapeutic potential with less toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Phe-Arg-Arg-Gly as a Cathepsin B Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular protein turnover and has been implicated in various pathological processes, including cancer progression and neurodegenerative diseases. Its enzymatic activity, which includes both endopeptidase and exopeptidase functions, is highly dependent on the substrate sequence and pH. This technical guide provides a comprehensive overview of the tetrapeptide Phe-Arg-Arg-Gly as a substrate for Cathepsin B, consolidating key kinetic data, experimental methodologies, and its relevance in significant signaling pathways.

Biochemical Properties and Specificity

The tetrapeptide this compound incorporates amino acid residues that are favorable for recognition and cleavage by Cathepsin B. The enzyme exhibits a preference for basic or hydrophobic residues at the P2 position and a strong preference for arginine at the P1 position[1][2]. The P3 position often accommodates a variety of residues, with larger hydrophobic or aromatic amino acids being well-tolerated[1].

For comparative purposes, the kinetic parameters of commonly used fluorogenic di- and tri-peptide substrates are presented below. These substrates, while not identical, provide a benchmark for understanding the efficiency of Cathepsin B cleavage.

Data Presentation: Kinetic Parameters of Fluorogenic Cathepsin B Substrates

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Source(s) |

| Z-Phe-Arg-AMC | 14.70 | Not specified | Not specified | 6.5 | [1] |

| Z-Arg-Arg-AMC | Not specified | Not specified | Lower catalytic efficiency than Z-Nle-Lys-Arg-AMC | 7.2 | |

| Z-Nle-Lys-Arg-AMC | Not specified | Not specified | High catalytic efficiency | 4.6 and 7.2 |

Note: "Z" represents a benzyloxycarbonyl protecting group, and "AMC" stands for 7-amino-4-methylcoumarin, a fluorogenic leaving group. The data for Z-Phe-Arg-AMC is from a study where the enzyme was immobilized on gold nanoparticles. The relative efficiencies of Z-Arg-Arg-AMC and Z-Nle-Lys-Arg-AMC were compared at both acidic and neutral pH.

Experimental Protocols

Fluorometric Assay for Cathepsin B Activity

This protocol is a generalized procedure based on the use of fluorogenic peptide substrates like Z-Phe-Arg-AMC. It can be adapted for testing the cleavage of this compound if conjugated to a suitable fluorophore.

Materials:

-

Recombinant human Cathepsin B

-

Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 (optimal pH may vary)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC)

-

Incubator at 37°C

Procedure:

-

Enzyme Activation: If using a pro-form of Cathepsin B, activate it according to the manufacturer's instructions. This typically involves incubation in an acidic buffer.

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the substrate and Cathepsin B to the desired working concentrations in pre-warmed Assay Buffer.

-

-

Assay Reaction:

-

Add 50 µL of the Cathepsin B solution to each well of the microplate.

-

To initiate the reaction, add 50 µL of the substrate solution to each well.

-

Include control wells:

-

Substrate blank (Assay Buffer + substrate)

-

Enzyme blank (Cathepsin B + Assay Buffer)

-

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (substrate blank) from the experimental readings.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Experimental Workflow Diagram

Caption: Workflow for a fluorometric Cathepsin B activity assay.

Signaling Pathways Involving Cathepsin B

Cathepsin B is implicated in several critical signaling pathways, particularly in the context of disease. Its mislocalization from the lysosome to the cytosol can trigger these pathways.

Apoptosis (Programmed Cell Death)

Cathepsin B can initiate apoptosis through the intrinsic pathway by cleaving Bid, a pro-apoptotic Bcl-2 family protein. Truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c and subsequent activation of caspases. This positions Cathepsin B as a key player in TNF-α-induced apoptosis in some cancer cells.

Caption: Cathepsin B-mediated apoptosis pathway.

NLRP3 Inflammasome Activation

In response to various stimuli, including pathogens and cellular stress, Cathepsin B can be released into the cytosol and is required for the activation of the NLRP3 inflammasome. It is thought to interact with NLRP3, leading to the assembly of the inflammasome complex, activation of caspase-1, and subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Caption: Role of Cathepsin B in NLRP3 inflammasome activation.

Cancer Invasion and Metastasis

Elevated expression and secretion of Cathepsin B are frequently observed in various cancers. Extracellular Cathepsin B can degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. It can also activate other proteases, such as matrix metalloproteinases (MMPs), in a proteolytic cascade that further promotes cancer progression.

Caption: Cathepsin B's role in cancer invasion and metastasis.

Conclusion

The tetrapeptide this compound serves as a recognizable substrate for Cathepsin B, leveraging the enzyme's preference for basic and hydrophobic residues in key positions. While direct kinetic data for this specific peptide is limited, its cleavage has been validated in the context of a prodrug conjugate. The provided experimental protocols for fluorometric assays offer a robust framework for quantifying Cathepsin B activity. Understanding the intricate involvement of Cathepsin B in critical signaling pathways such as apoptosis, inflammation, and cancer metastasis underscores its significance as a therapeutic target and a biomarker in drug development. Further research into the precise kinetic parameters of this compound and similar tetrapeptides will be valuable for the design of more specific and efficient Cathepsin B-targeted diagnostics and therapeutics.

References

- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Properties of Phe-Arg-Arg-Gly

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly), often abbreviated as FRRG, is a short peptide sequence of significant interest in the field of drug delivery and targeted therapy. Its primary recognition stems from its role as a specific substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in the tumor microenvironment. This property has led to the widespread use of this compound as a cleavable linker in the design of antibody-drug conjugates (ADCs) and other prodrugs. Upon cleavage by cathepsin B, the conjugated therapeutic agent is released in the vicinity of the target cells, thereby enhancing its efficacy and reducing systemic toxicity. This technical guide provides a comprehensive overview of the structural properties of the this compound tetrapeptide, drawing upon the known characteristics of its constituent amino acids and predictive computational models in the absence of direct experimental structural data for the isolated peptide.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are derived from the properties of its constituent L-amino acids: Phenylalanine (Phe), Arginine (Arg), and Glycine (Gly). These properties are crucial for its synthesis, purification, and biological function.

| Property | Predicted Value/Characteristic | Basis of Prediction/Notes |

| Molecular Formula | C₂₆H₄₃N₁₁O₅ | Calculated from the elemental composition of the amino acid residues. |

| Molecular Weight | 605.7 g/mol | Sum of the molecular weights of the constituent amino acids minus the molecular weight of three water molecules lost during peptide bond formation. |

| Isoelectric Point (pI) | High (predicted > 10) | The presence of two Arginine residues with their strongly basic guanidinium side chains (pKa ≈ 12.5) results in a high isoelectric point. The peptide will have a significant net positive charge at physiological pH (7.4). |

| Solubility | High in aqueous solutions | The charged nature of the two Arginine residues and the polar peptide backbone contribute to good water solubility. |

| Hydrophobicity/Hydrophilicity | Overall hydrophilic | While Phenylalanine is hydrophobic, the strong hydrophilicity of the two Arginine residues dominates the overall character of the peptide. |

| Charge at pH 7.4 | +2 | The N-terminal amine group will be protonated (+1), and the two Arginine side chains will be protonated (+2), while the C-terminal carboxyl group will be deprotonated (-1), resulting in a net charge of +2. |

Predicted Structural Properties

Primary Structure

The primary structure is the linear sequence of amino acids linked by peptide bonds:

NH₂ - Phenylalanine - Arginine - Arginine - Glycine - COOH

Predicted Secondary Structure

Due to its short length and the presence of a flexible Glycine residue, the this compound tetrapeptide is unlikely to form a stable, well-defined secondary structure like an α-helix or β-sheet in aqueous solution. It is predicted to exist as a flexible random coil, rapidly interconverting between various conformations. The bulky aromatic side chain of Phenylalanine and the long, charged side chains of the two Arginine residues will influence the local conformational preferences.

Computational secondary structure prediction algorithms generally classify short, flexible peptides as having a "coil" or "turn" structure. The presence of Glycine, which lacks a side chain, imparts significant conformational flexibility to the peptide backbone.

Biological Function: Cathepsin B Cleavage

The most well-documented and functionally significant aspect of the this compound tetrapeptide is its role as a substrate for the endolysosomal cysteine protease, cathepsin B.

Mechanism of Recognition and Cleavage

Cathepsin B exhibits a preference for substrates with basic residues at the P1 and P2 positions (relative to the scissile bond). The Arg-Arg motif in this compound fits this preference, with the cleavage occurring between the second Arginine and the Glycine residue.

The general workflow for the cleavage of a this compound-linked drug is as follows:

Caption: Workflow of ADC-FRRG processing.

The cleavage of the peptide bond between Arg and Gly by cathepsin B initiates the release of the conjugated drug. This specificity for a protease that is highly active in the tumor microenvironment makes this compound an effective linker for targeted cancer therapies.

Signaling Pathway Context

The action of this compound as a cleavable linker is a key step in the intracellular activation of certain antibody-drug conjugates. This process can be visualized as part of a targeted drug delivery pathway.

Caption: ADC-FRRG intracellular processing pathway.

Experimental Protocols

While specific experimental data for the isolated this compound peptide is limited, the following are generalized protocols for the types of experiments that would be conducted to determine its structural and functional properties.

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

-

Resin Preparation: Start with a rink amide resin to obtain a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid.

-

First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of Glycine using a solution of 20% piperidine in DMF.

-

Sequential Coupling: Sequentially couple Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Phe-OH, with a deprotection step after each coupling. The Pbf protecting group on the Arginine side chain prevents side reactions.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) as scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Cathepsin B Cleavage Assay

Protocol: Fluorogenic Cathepsin B Cleavage Assay

-

Substrate: Synthesize a fluorogenic substrate where the this compound sequence is linked to a fluorescent reporter group that is quenched in the intact peptide (e.g., 7-amino-4-methylcoumarin, AMC).

-

Enzyme Activation: Activate recombinant human cathepsin B in an appropriate assay buffer (e.g., sodium acetate buffer at pH 5.5) containing a reducing agent like DTT.

-

Reaction Initiation: Add the fluorogenic this compound-AMC substrate to the activated cathepsin B solution.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC). The rate of increase in fluorescence is proportional to the rate of peptide cleavage.

-

Data Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

The this compound tetrapeptide is a molecule of significant interest in the targeted delivery of therapeutics. While direct experimental structural data for the isolated peptide is not widely available, its physicochemical and structural properties can be reliably predicted based on its amino acid composition. Its primary importance lies in its function as a highly specific and efficient substrate for cathepsin B, a key enzyme in the tumor microenvironment. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working on the design and application of peptide-based drug delivery systems. Further experimental studies, particularly high-resolution structural analysis, would provide deeper insights into the conformational dynamics of this important peptide and could aid in the design of next-generation cleavable linkers.

The Role of FRRG in Targeted Drug Delivery: A Technical Guide

An In-depth Examination of Cathepsin B-Cleavable Linker Technology for Precision Oncology

Executive Summary

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity, a cornerstone of modern oncological research. A promising strategy within this field is the use of prodrugs that are activated by enzymes specifically overexpressed in the tumor microenvironment. This guide focuses on the tetrapeptide sequence Phe-Arg-Arg-Gly (FRRG) , a highly specific, cleavable linker that responds to cathepsin B, a lysosomal protease frequently upregulated in various cancer types. By conjugating cytotoxic agents to this peptide, researchers have developed innovative "carrier-free" nanoparticle systems that demonstrate significant tumor-targeting capabilities, high drug-loading capacity, and improved safety profiles compared to conventional chemotherapeutics. This document provides a comprehensive overview of the FRRG linker's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying pathways and workflows for researchers, scientists, and drug development professionals.

Introduction: The FRRG Peptide Linker

The FRRG (this compound) sequence is a synthetic peptide linker designed for specific cleavage by the lysosomal cysteine protease, cathepsin B.[] Cathepsin B is significantly overexpressed in numerous malignant tumors, where it plays a role in tumor invasion and metastasis.[2] This differential expression between cancerous and healthy tissues makes it an ideal trigger for targeted drug activation.

An FRRG-based therapeutic is a prodrug where a potent cytotoxic agent, such as doxorubicin (DOX) or monomethyl auristatin E (MMAE), is chemically conjugated to the FRRG peptide.[3][4] This conjugation renders the drug inactive and stable while in systemic circulation. Upon reaching the tumor microenvironment, the prodrug is internalized by cancer cells, and the FRRG linker is cleaved by the abundant intracellular cathepsin B, releasing the active drug directly at the site of action. This targeted release mechanism enhances the drug's therapeutic index by concentrating its cytotoxic effects on cancer cells while sparing healthy tissues.[3]

A key innovation in this field is the development of carrier-free prodrug nanoparticles . Unlike traditional nanomedicines that rely on carriers like liposomes or polymers, FRRG-drug conjugates can be engineered to self-assemble into stable nanoparticles. This approach overcomes common limitations such as low drug loading capacity, potential carrier toxicity, and complex manufacturing processes.

Mechanism of Action

The therapeutic strategy for FRRG-based nanoparticles involves several sequential steps, leveraging both passive and active targeting principles.

-

Systemic Circulation & Passive Targeting : Once administered intravenously, the FRRG-drug nanoparticles circulate throughout the body. Due to their nanoscale size (typically 100-250 nm), they can preferentially accumulate in solid tumors through the Enhanced Permeability and Retention (EPR) effect . The leaky vasculature and poor lymphatic drainage characteristic of tumors allow these nanoparticles to extravasate and be retained within the tumor microenvironment.

-

Cellular Internalization : The nanoparticles are then internalized by cancer cells, likely through endocytosis.

-

Enzymatic Activation : Inside the cell, the nanoparticles traffic to lysosomes, where the overexpressed cathepsin B recognizes and cleaves the FRRG peptide linker.

-

Drug Release and Cytotoxicity : This cleavage releases the active cytotoxic drug (e.g., Doxorubicin) inside the cancer cell, where it can exert its therapeutic effect, such as inducing apoptosis. In normal tissues with low cathepsin B expression, the linker remains intact, and the drug remains in its inactive prodrug form, significantly reducing systemic toxicity.

Data Presentation: Quantitative Analysis

The efficacy and physical properties of FRRG-based nanoparticles have been quantified in several preclinical studies. The tables below summarize key findings for FRRG-Doxorubicin (FRRG-DOX) nanoparticles.

Table 1: Physicochemical Properties of FRRG-DOX Nanoparticles

| Parameter | Value | Reference |

| Drug Loading Capacity | > 50% (w/w) | |

| Average Diameter | ~213 nm | |

| Stability in Saline | Stable for at least 3 days |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Compound | IC50 (µM) | Notes | Reference |

| CT26 (Colon Carcinoma) | Free DOX | ~0.003 - 0.38 | High toxicity in all cells | |

| Aposomes (FRRG-DOX formulation) | ~0.33 | Cancer cell-specific cytotoxicity | ||

| 4T1 (Breast Cancer) | Free DOX | ~0.003 - 0.38 | High toxicity in all cells | |

| Aposomes (FRRG-DOX formulation) | ~0.84 | Cancer cell-specific cytotoxicity | ||

| H9C2 (Normal Cardiomyoblasts) | Free DOX | ~0.003 - 0.38 | High toxicity | |

| Aposomes (FRRG-DOX formulation) | > 10 | Minimized toxicity in normal cells | ||

| HDF (Normal Fibroblasts) | Free DOX | ~0.003 - 0.38 | High toxicity | |

| Aposomes (FRRG-DOX formulation) | > 10 | Minimized toxicity in normal cells |

Table 3: In Vivo Antitumor Efficacy

| Animal Model | Treatment Group | Tumor Volume (Day 14, mm³) | Notes | Reference |

| CT26 Colon Tumor | Saline (Control) | 1102.13 ± 337.98 | Rapid tumor growth | |

| Free DOX | 556.2 ± 149.82 | Moderate efficacy, high toxicity (4/5 mice died) | ||

| DOXIL® | 478.3 ± 126.52 | Moderate efficacy | ||

| Aposomes (FRRG-DOX) | 133.86 ± 26.03 | Significant tumor growth inhibition, improved safety |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of FRRG-drug nanoparticles, based on published literature.

Synthesis of FRRG-Drug Conjugates (e.g., FRRG-MMAE)

The synthesis of a prodrug like FRRG-MMAE involves a multi-step chemical process.

-

Peptide Synthesis : The FRRG peptide is synthesized using standard solid-phase peptide synthesis (SPPS).

-

Linker Attachment : A self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is attached to the peptide.

-

Drug Conjugation : The cytotoxic drug (e.g., MMAE) is covalently bonded to the linker-peptide construct.

-

Purification : The final FRRG-MMAE conjugate is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity.

Preparation of Carrier-Free Nanoparticles

-

Self-Assembly : The synthesized FRRG-DOX conjugate is dissolved in an organic solvent (e.g., DMSO) and then added dropwise to an aqueous solution under vigorous stirring. The hydrophobic interactions and π-π stacking between the doxorubicin molecules drive the self-assembly into nanoparticles.

-

Stabilization (Optional) : To enhance stability, an FDA-approved excipient like Pluronic F68 can be added to the aqueous solution to coat the surface of the newly formed nanoparticles.

-

Characterization : The resulting nanoparticles are characterized to determine their average diameter, size distribution (polydispersity index), and zeta potential using dynamic light scattering (DLS).

In Vitro Assays

This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).

-

Cell Seeding : Cancer cells (e.g., HT-29, high cathepsin B) and normal cells (e.g., HDF, low cathepsin B) are seeded into 96-well plates and incubated for 24 hours to allow attachment.

-

Treatment : Cells are treated with serial dilutions of the FRRG-nanoparticles, free drug (e.g., Doxorubicin), and a vehicle control.

-

Incubation : The plates are incubated for a set period (e.g., 48 or 72 hours).

-

Viability Measurement : A reagent like MTT or MTS is added to each well. Viable cells metabolize the reagent into a colored formazan product.

-

Data Analysis : The absorbance is measured using a plate reader. The results are normalized to the control group, and IC50 values are calculated by plotting cell viability against drug concentration.

This assay confirms that drug release is dependent on enzymatic cleavage.

-

Incubation : FRRG-DOX nanoparticles are incubated in different buffer solutions: one at physiological pH (7.4) and another at an acidic pH (5.5) mimicking the lysosomal environment.

-

Enzyme Addition : Purified cathepsin B is added to a subset of the acidic buffer samples.

-

Sampling : Aliquots are taken at various time points (e.g., 1, 2, 4, 8, 24 hours).

-

Quantification : The amount of released (free) doxorubicin in the supernatant is separated from the nanoparticles (e.g., via centrifugation) and quantified by measuring its fluorescence. The results show a significantly higher drug release rate in the presence of cathepsin B at acidic pH.

In Vivo Efficacy Studies

This model is used to evaluate the antitumor activity of the nanoparticles in a living organism.

-

Cell Implantation : Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 1 x 10⁶ HT-29 cells).

-

Tumor Growth : Tumors are allowed to grow until they reach a palpable volume (e.g., 50-100 mm³).

-

Group Allocation : Mice are randomly assigned to different treatment groups: (1) Saline (vehicle control), (2) Free Doxorubicin, (3) FRRG-DOX nanoparticles.

-

Treatment Administration : Treatments are administered intravenously via the tail vein at specified doses and schedules (e.g., every 3 days for 4 cycles).

-

Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis to assess necrosis and apoptosis. Major organs are also collected to evaluate toxicity.

Visualizations: Workflows and Relationships

Experimental Workflow for FRRG Nanoparticle Development

The following diagram outlines the comprehensive workflow for developing and validating FRRG-based targeted drug delivery systems.

Logical Relationship: Cathepsin B and Prodrug Activation

This diagram illustrates the core logical principle behind the FRRG-based targeting strategy. The selective activation of the prodrug is contingent on the high expression of cathepsin B, a key biomarker of the tumor microenvironment.

Conclusion

The FRRG peptide linker represents a significant advancement in targeted cancer therapy. By creating prodrugs that are specifically activated by the tumor-associated enzyme cathepsin B, this technology enables the development of highly selective treatments. The ability of FRRG-drug conjugates to self-assemble into carrier-free nanoparticles further enhances their clinical potential by offering high drug loading, improved stability, and a simplified manufacturing pathway. The robust preclinical data, demonstrating enhanced antitumor efficacy and a superior safety profile, position FRRG-based systems as a promising platform for the next generation of precision cancer medicines. Further research and clinical translation are warranted to fully realize the potential of this innovative drug delivery strategy.

References

An In-depth Technical Guide to the Physicochemical Properties of Phe-Arg-Arg-Gly (FRRG)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrapeptide Phenylalanyl-Arginyl-Arginyl-Glycine (Phe-Arg-Arg-Gly, or FRRG) is a short-chain polypeptide of significant interest in biomedical research and drug development. Its specific sequence has been identified as a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in the microenvironment of various malignant tumors.[1][2] This property makes the FRRG sequence a valuable tool as a cleavable linker in the design of prodrugs, enabling targeted release of therapeutic agents, such as doxorubicin, within the tumor microenvironment while minimizing systemic toxicity.[1][3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound peptide. It includes a summary of its chemical attributes, detailed experimental protocols for their determination, and a discussion of its stability and biological relevance.

Core Physicochemical Properties

The fundamental properties of this compound are dictated by its constituent amino acids: one hydrophobic residue (Phenylalanine), two strongly basic residues (Arginine), and one neutral, flexible residue (Glycine). These properties are crucial for its handling, formulation, and application in experimental settings.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source / Method |

| Molecular Formula | C23H38N10O5 | MedChemExpress |

| Molecular Weight | 534.61 g/mol | MedChemExpress |

| Amino Acid Sequence | This compound (FRRG) | MedChemExpress |

| Estimated Isoelectric Point (pI) | ~12.0 | Calculated (based on pKa of terminal groups and Arg side chains) |

| Net Charge at pH 7.4 | +2 | Calculated |

| Solubility | High solubility in aqueous solutions (e.g., buffers, water). Limited solubility in non-polar organic solvents. | Inferred from composition (two highly polar Arginine residues) |

| Appearance | White to off-white lyophilized powder | General peptide characteristic |

Biological Context and Experimental Workflow

The primary biological significance of the FRRG peptide is its role as a specific substrate for Cathepsin B. This enzyme preferentially cleaves peptide bonds at the carboxyl-end of arginine residues. In the context of a prodrug, Cathepsin B action on the FRRG linker liberates the conjugated therapeutic agent.

Visualizations

The following diagrams illustrate the enzymatic cleavage pathway and a typical experimental workflow for characterizing the peptide.

Experimental Protocols

The following sections describe generalized methodologies for determining the key physicochemical properties of this compound.

Determination of Molecular Weight via Mass Spectrometry

Objective: To confirm the identity and purity of the synthesized peptide by accurately measuring its molecular mass.

Methodology (MALDI-TOF):

-

Sample Preparation: A small amount of the lyophilized FRRG peptide is dissolved in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

-

Matrix Preparation: A saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) is prepared in the same solvent.

-

Spotting: The peptide solution is mixed with the matrix solution in a 1:1 ratio. A small volume (typically 1 µL) of this mixture is spotted onto the MALDI target plate and allowed to air-dry completely, promoting co-crystallization.

-

Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. The sample is irradiated with a pulsed laser, causing desorption and ionization. The time-of-flight of the resulting ions through the flight tube is measured.

-

Analysis: The mass-to-charge ratio (m/z) is calculated from the time-of-flight. The resulting spectrum should show a prominent peak corresponding to the theoretical monoisotopic mass of the protonated peptide [M+H]+.

Determination of Isoelectric Point (pI) via Capillary Isoelectric Focusing (cIEF)

Objective: To experimentally determine the pH at which the FRRG peptide carries no net electrical charge.

Methodology:

-